molecular formula C12H8Cl2N2O4S B2858096 4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid CAS No. 1259141-17-7

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid

Cat. No. B2858096
CAS RN: 1259141-17-7
M. Wt: 347.17
InChI Key: UAGHXDQVOLRKMW-UHFFFAOYSA-N
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Description

“4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a simple aromatic carboxylic acid. Its structure also includes a 2,6-dichloropyridine moiety, which is a type of chloropyridine . The compound is likely to be a white solid, similar to 2,6-dichloropyridine .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid” would be expected to exhibit characteristics of both benzoic acid and 2,6-dichloropyridine. Benzoic acid has a carboxyl group (-COOH) attached to a benzene ring, while 2,6-dichloropyridine has two chlorine atoms attached to a pyridine ring at the 2 and 6 positions .

Future Directions

The future directions for research on “4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. Given the antimicrobial properties of benzoic acid , one potential area of interest could be the investigation of the compound’s potential antimicrobial activity.

properties

IUPAC Name

4-[(2,6-dichloropyridin-3-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-10-6-5-9(11(14)15-10)21(19,20)16-8-3-1-7(2-4-8)12(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHXDQVOLRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid

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